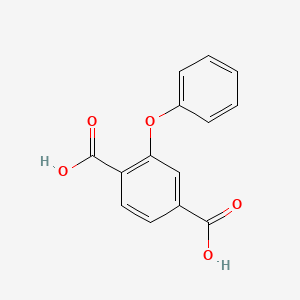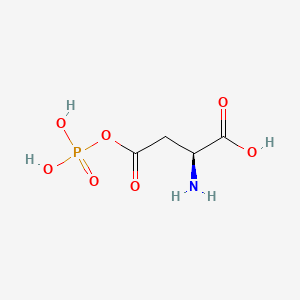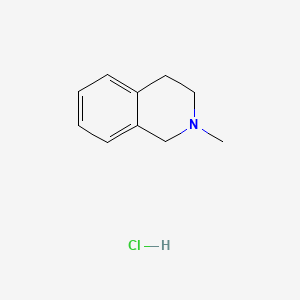
盐酸 2-甲基-1,2,3,4-四氢异喹啉
描述
2-Methyl-1,2,3,4-tetrahydroisoquinoline is a compound with the molecular formula C10H13N . It is an important raw material and intermediate for revaprazan and pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been described in various studies . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .Molecular Structure Analysis
The molecular structure of 2-Methyl-1,2,3,4-tetrahydroisoquinoline has an average mass of 147.217 Da and a monoisotopic mass of 147.104797 Da .Chemical Reactions Analysis
Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), form an important class of natural and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1,2,3,4-tetrahydroisoquinoline include a molecular formula of CHN, an average mass of 147.217 Da, and a monoisotopic mass of 147.104797 Da .科学研究应用
Neurodegenerative Disease Research
2-Me-THIQ HCl has been studied for its potential role in neurodegenerative diseases. It’s known that certain tetrahydroisoquinoline derivatives exhibit neuroprotective properties . Research suggests that these compounds may interact with neuroreceptors and influence neurotransmitter pathways, which could be beneficial in conditions like Parkinson’s disease .
Antibacterial Applications
Some derivatives of 2-Me-THIQ HCl have shown promising antibacterial properties. A study highlighted a novel compound synthesized from tetrahydroisoquinoline that was effective against pathogenic bacterial strains, indicating potential for the development of new antibacterial agents .
Antidepressant Efficacy
The compound’s effect on mood disorders has been explored, with findings suggesting that 2-Me-THIQ HCl derivatives could influence antidepressant-like effects. This is particularly relevant in the forced swimming test (FST), a model used to assess antidepressant activity .
Synthetic Medicinal Chemistry
2-Me-THIQ HCl serves as a core scaffold in synthetic medicinal chemistry. Its versatility allows for the creation of numerous analogs with varied biological activities, which can be tailored for specific therapeutic targets .
Structural-Activity Relationship (SAR) Studies
The compound is used in SAR studies to understand the relationship between the chemical structure of molecules and their biological activity. This information is crucial for designing more effective drugs with fewer side effects .
Mechanism of Action Investigations
Researchers utilize 2-Me-THIQ HCl to investigate the mechanisms of action of various drugs. Understanding how drugs exert their effects at the molecular level can lead to the optimization of therapeutic agents .
Environmental Toxin Research
Studies have also looked into the environmental aspects, such as the impact of toxins on the formation of compounds like 2-Me-THIQ HCl in the body and their relevance to diseases like Parkinson’s .
Drug Design and Development
Finally, 2-Me-THIQ HCl is instrumental in drug design and development. Its structural flexibility allows researchers to modify it to create new compounds with desired pharmacological properties .
作用机制
Target of Action
2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a type of tetrahydroisoquinoline (THIQ), is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that thiq compounds, in general, have a wide range of biological activities against various pathogens and neurodegenerative disorders . It’s suggested that they may exert neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .
Biochemical Pathways
It’s known that thiq compounds can influence the dopaminergic system , suggesting that they may affect pathways related to dopamine synthesis, release, and reuptake.
Result of Action
It’s suggested that thiq compounds may have neuroprotective effects, potentially by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .
安全和危害
未来方向
属性
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-11-7-6-9-4-2-3-5-10(9)8-11;/h2-5H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQJFIFFHMOZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



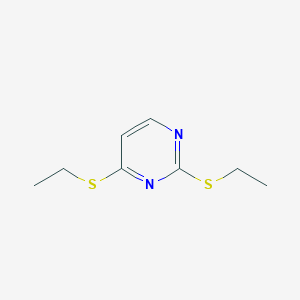

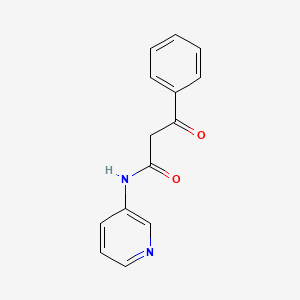
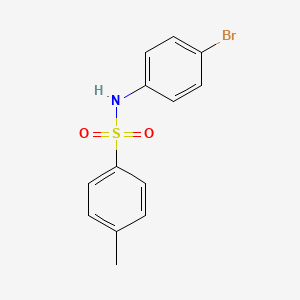
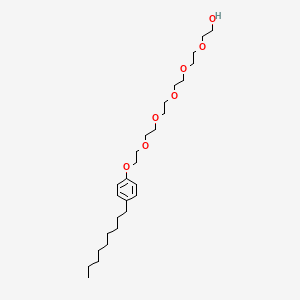

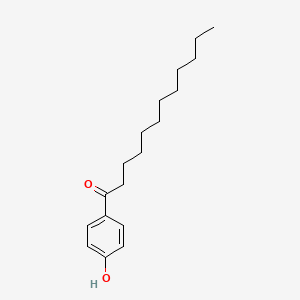

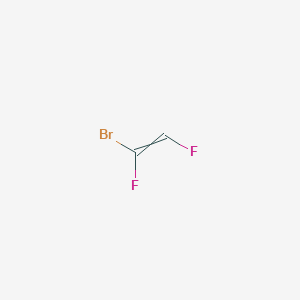
![Diethyl 2-[(4-fluoroanilino)methylene]malonate](/img/structure/B1615623.png)
![1-[2-Hydroxy-6-(2-hydroxypropoxy)-3-propylphenyl]ethan-1-one](/img/structure/B1615624.png)
